molecular formula C12H6Cl2N2OS2 B2732108 N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 899988-62-6

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2732108
CAS No.: 899988-62-6
M. Wt: 329.21
InChI Key: VOYRBIAQCYSTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked via an amide bond to a 2,5-dichlorothiophene moiety. The benzothiazole group is a bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry due to bioactivity in antimicrobial, anticancer, and anti-inflammatory applications. The dichlorothiophene moiety introduces electron-withdrawing chlorine substituents, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS2/c13-10-4-7(11(14)19-10)12(17)16-6-1-2-8-9(3-6)18-5-15-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYRBIAQCYSTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(SC(=C3)Cl)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of 1,3-benzothiazol-6-amine with 2,5-dichlorothiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and anti-diabetic properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from the derivatives listed in , which describe benzothiazole- and thiophene-containing molecules.

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Compound Name Core Structure Key Substituents/Modifications Hypothesized Impact on Activity
N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide Benzothiazole + thiophene 2,5-dichloro substitution on thiophene Enhanced electrophilicity, π-π stacking
2-(2-methyl-1,3-benzothiazol-6-yl) derivative Benzothiazole Methyl group at position 2 of benzothiazole Increased steric hindrance, lipophilicity
2-(3,4-dimethoxyphenyl)-7-(1-cyclopropyl-1,2,3,6-tetrahydropyridin-4-yl) Benzothiazole + tetrahydropyridine Methoxy groups, cyclopropyl substituent Improved solubility, receptor affinity
2-(3-fluoro-4-methoxyphenyl)-7-(piperidin-4-yl) Benzothiazole + piperidine Fluorine and methoxy groups Polar interactions, metabolic stability

Key Observations:

In contrast, methyl-substituted benzothiazoles (e.g., 2-methyl-1,3-benzothiazol-6-yl) may prioritize hydrophobic interactions, as seen in kinase inhibitors like bosutinib derivatives .

Compounds with piperidine or tetrahydropyridine moieties (e.g., 7-piperidin-4-yl derivatives) may exhibit enhanced blood-brain barrier penetration, relevant to CNS-targeted therapies .

Synthetic and Crystallographic Considerations: Structural determination of such compounds likely employs programs like SHELXL for small-molecule refinement, as noted in . The dichlorothiophene’s rigid planar structure may facilitate high-resolution crystallography, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-(1,3-benzothiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dichlorothiophene carboxamide structure. This unique configuration is believed to contribute to its biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that derivatives of benzothiazole had higher cytotoxicity compared to other structural analogs. The MTS cytotoxicity assay indicated that these compounds could inhibit cell proliferation effectively .
  • IC50 Values : The IC50 values for some derivatives were reported as follows:
    • A549: 12.34 μM
    • HCC827: 6.26 μM
    • NCI-H358: 6.48 μM

These values suggest a promising potential for development into therapeutic agents against lung cancer.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens:

  • Testing Methods : Broth microdilution tests were performed according to CLSI guidelines on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
  • Results : Compounds exhibited significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • DNA Binding : Studies indicated that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may interfere with DNA replication and transcription processes .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives:

  • Study on Lung Cancer Cells : A study involving the treatment of A549 cells with a benzothiazole derivative resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration) compared to control groups treated with standard chemotherapeutics .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacteria and fungi, showing broad-spectrum activity with minimal cytotoxic effects on normal human cells .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Solvent1,4-dioxane or DMFHigher solubility of intermediates
TemperatureReflux (~80–100°C)Accelerates coupling/cyclization
Reaction Time12–24 hrs (coupling)Prevents by-product formation
CatalystTriethylamine (for cyclization)Reduces side reactions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity and substituent positions. For example, the dichlorothiophene moiety shows distinct deshielded protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
    • Data collection at low temperature (100 K) to reduce thermal motion.
    • Twin refinement if crystal twinning is observed (common in halogenated compounds) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (Cl atoms).

Advanced: How can computational methods predict the bioactivity of this compound against specific enzyme targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 15-lipoxygenase in ).
  • Virtual Screening : Employ Bayesian classifier models to prioritize compounds based on pharmacophore features (e.g., halogen bonding, aromatic stacking).
  • Validation : Compare docking scores (e.g., ΔG < -20 kcal/mol) with experimental IC₅₀ values. Adjust force fields for halogen atoms to improve accuracy .

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms (common in flexible substituents).
  • Twin Refinement : Apply TWIN and BASF commands for twinned crystals. Monitor R-factor convergence (< 5% difference between twin domains).
  • Hydrogen Bonding Analysis : Validate H-bond networks with PLATON to ensure geometric consistency .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Solvent Screening : Test DMF vs. acetonitrile for cyclization efficiency ( shows acetonitrile reduces side reactions).
  • Catalyst Optimization : Replace iodine with milder oxidizing agents (e.g., TBHP) to suppress sulfur-based by-products.
  • In Situ Monitoring : Use HPLC or TLC (silica GF₂₅₄ plates) to track reaction progress and halt at ~90% conversion .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Unreacted Starting Materials : Detected via TLC (Rf comparison) or NMR (residual amine protons).
  • Oxidation By-Products : LC-MS identifies sulfoxide or sulfone derivatives (common in sulfur-containing reactions).
  • Polyhalogenated By-Products : GC-MS or ¹³C NMR detects excess chlorine substitution .

Advanced: How to analyze structure-activity relationships (SAR) for modifying the benzothiazole moiety?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzothiazole 6-position.
  • Activity Cliffs : Use molecular dynamics (GROMACS) to simulate binding free energy changes (ΔΔG) upon substitution.
  • Data Correlation : Plot Hammett σ values against bioactivity (e.g., IC₅₀) to identify electronic trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.